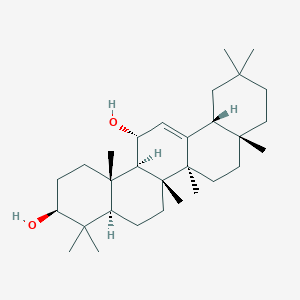

Olean-12-ene-3,11-diol

Description

Properties

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUHIKQRNDOKCZ-JABDUKPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on Olean-12-ene-3,11-diol: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class of natural products. Triterpenoids are a diverse group of compounds widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities. This compound, with its characteristic oleanane skeleton and hydroxyl groups at positions 3 and 11, has garnered interest for its potential pharmacological effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.

Natural Sources

This compound has been identified in a select number of plant species. The primary sources reported in the literature are summarized in the table below. While the presence of this compound has been confirmed in these species, quantitative data on its abundance is limited.

| Plant Species | Family | Part(s) Used |

| Celastrus angulatus | Celastraceae | Not specified |

| Onychium japonicum | Pteridaceae | Herbs |

| Garcinia vilersiana | Clusiaceae | Bark |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While specific, detailed protocols for this particular compound are not extensively documented in publicly available literature, a general workflow can be constructed based on the isolation of oleanane-type triterpenoids from the identified plant genera.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from plant material.

Detailed Experimental Protocols

1. Extraction from Garcinia vilersiana Bark:

While a complete, step-by-step protocol is not available, the initial extraction step has been described. The bark of Garcinia vilersiana is subjected to extraction with hexane.[1] This suggests that this compound has relatively low polarity.

-

Plant Material Preparation: The bark of Garcinia vilersiana should be air-dried and ground into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered bark is then extracted with n-hexane, likely using a Soxhlet apparatus or maceration at room temperature. This process yields a crude hexane extract containing a mixture of compounds, including this compound.

2. Chromatographic Purification (General Protocol):

Following extraction, the crude extract is subjected to chromatographic techniques to isolate the target compound. A general approach for the purification of oleanane-type triterpenoids is as follows:

-

Column Chromatography: The crude hexane extract is typically subjected to column chromatography on silica (B1680970) gel. A solvent gradient of increasing polarity is used to elute the compounds. For oleanane diols, a common solvent system would be a gradient of n-hexane and ethyl acetate.

-

The column is packed with silica gel in n-hexane.

-

The crude extract is loaded onto the column.

-

Elution is started with 100% n-hexane, and the polarity is gradually increased by adding ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized using an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Fractions containing the compound of interest (identified by its Rf value) are pooled together.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity (>98%), preparative HPLC is often employed.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, run in an isocratic or gradient mode.

-

The eluent is monitored with a UV detector (if the compound has a chromophore) or a refractive index detector.

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

-

Quantitative Data

Currently, there is a lack of published quantitative data regarding the yield and purity of this compound isolated from its natural sources. This represents a significant data gap in the scientific literature.

Potential Signaling Pathway

Preliminary evidence suggests that this compound may exert its biological effects through the modulation of specific signaling pathways. One study has indicated a potential antilipemic effect mediated via the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of extracellular stimuli, including stress, and plays a significant role in inflammation and metabolism. The potential interaction of this compound with this pathway is a promising area for further research.

Conclusion

This compound is a naturally occurring triterpenoid with identified sources in Celastrus angulatus, Onychium japonicum, and Garcinia vilersiana. While the general principles for its isolation are understood, detailed experimental protocols and quantitative data remain scarce in the available literature. This highlights an opportunity for further research to optimize extraction and purification methods and to quantify the abundance of this compound in its natural sources. The potential link to the p38 MAPK signaling pathway provides a foundation for future investigations into its mechanism of action and therapeutic potential, particularly in the context of metabolic disorders. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its viability as a lead compound in drug development.

References

"chemical structure and stereochemistry of Olean-12-ene-3,11-diol"

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of Olean-12-ene-3,11-diol. It includes detailed experimental protocols for its isolation and summarizes key quantitative data.

Chemical Structure and Stereochemistry

This compound, also known by its synonyms 11α-Hydroxy-β-amyrin and (3β,11α)-Olean-12-ene-3,11-diol, is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Its chemical structure is characterized by a five-ring system with a double bond between carbons 12 and 13, and hydroxyl groups at positions 3 and 11.

The definitive stereochemistry of the molecule has been confirmed as (3β,11α) through single-crystal X-ray diffraction analysis.[1] The IUPAC name for this compound is (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol.[2]

Key Structural Features:

-

Core Skeleton: Oleanane

-

Functional Groups: Two hydroxyl (-OH) groups, one double bond (C=C)

-

Stereochemistry: The hydroxyl group at the C-3 position is in the β-configuration (equatorial), and the hydroxyl group at the C-11 position is in the α-configuration.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₂ | [3] |

| Molecular Weight | 442.72 g/mol | [3] |

| CAS Number | 5282-14-4 | [4] |

| Appearance | White amorphous powder | [1] |

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) |

| H-3 | 3.23 (dd, J = 11.2, 4.8 Hz) |

| H-11 | 4.19 (dd, J = 10.0, 4.8 Hz) |

| H-12 | 5.30 (d, J = 4.4 Hz) |

| CH₃ | 0.78, 0.83, 0.93, 0.95, 0.99, 1.01, 1.15, 1.35 (all s) |

| Data sourced from Tian et al., 2012.[1] |

Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 38.7 | 16 | 26.5 |

| 2 | 27.2 | 17 | 32.6 |

| 3 | 79.0 | 18 | 49.3 |

| 4 | 38.8 | 19 | 41.7 |

| 5 | 55.2 | 20 | 31.1 |

| 6 | 18.4 | 21 | 34.8 |

| 7 | 32.6 | 22 | 37.2 |

| 8 | 41.7 | 23 | 28.1 |

| 9 | 60.5 | 24 | 15.6 |

| 10 | 37.2 | 25 | 16.8 |

| 11 | 68.9 | 26 | 18.7 |

| 12 | 128.5 | 27 | 26.0 |

| 13 | 138.8 | 28 | 28.8 |

| 14 | 44.5 | 29 | 33.3 |

| 15 | 26.0 | 30 | 23.6 |

| Data sourced from Tian et al., 2012.[1] |

Experimental Protocols

Isolation from Celastrus orbiculatus

The following protocol for the isolation of this compound is based on the methodology described by Tian et al. (2012).[1]

Workflow for Isolation:

Detailed Steps:

-

Extraction: The air-dried and powdered shells of Celastrus orbiculatus (5 kg) are extracted three times with 15 L of 95% ethanol at room temperature.[1]

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.[1]

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.[1]

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.[1]

-

Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography.[1]

-

Crystallization: The purified fraction is crystallized from acetone to yield pure this compound.[1]

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

This triterpenoid has demonstrated significant cytotoxicity against various human cancer cell lines, including Vero, HeLa, SNO, and MCF-7 cells.[1]

Anti-Inflammatory and Cytoprotective Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cell survival. It can reduce the production of pro-inflammatory cytokines. Furthermore, it has been reported to protect PC12 cells from corticosterone-induced injury through the activation of the PI3K/AKT pathway and to exert an antilipemic effect via the p38MAPK pathway.

PI3K/AKT Signaling Pathway Activation:

p38 MAPK Signaling Pathway Modulation:

Conclusion

This compound is a well-characterized pentacyclic triterpenoid with defined stereochemistry. The availability of detailed isolation protocols and spectroscopic data facilitates its further investigation. Its demonstrated cytotoxic and anti-inflammatory activities, mediated through key signaling pathways, suggest its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to the Core Chemical Properties of Olean-12-ene-3,11-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olean-12-ene-3,11-diol is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Found in various medicinal plants, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and insights into its biological interactions. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the systematic IUPAC name (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol, is a triterpenoid characterized by a pentacyclic oleanane skeleton.[2] It is a white powder in its isolated form.[1] Key quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol | [2] |

| Synonyms | (3β,11α)-Olean-12-ene-3,11-diol; 11α-Hydroxy-β-amyrin; 3β,11α-Dihydroxyoleana-12-ene | [3][4] |

| Chemical Formula | C30H50O2 | [3][5] |

| Molecular Weight | 442.72 g/mol | [3][5] |

| CAS Number | 5282-14-4 | [3][5] |

| Appearance | White Powder | [1] |

| Melting Point | Not available | [5] |

| Boiling Point | 523.0 ± 50.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [6] |

| Natural Sources | Onychium japonicum, Celastrus angulatus, Garcinia vilersiana | [3][6] |

Spectroscopic Data

The structural elucidation of this compound and related oleanane triterpenoids relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | ~3.2 | dd | Signal for the proton on the carbon bearing the hydroxyl group in the A-ring. |

| H-11 | ~4.0-4.5 | m | Signal for the proton on the carbon bearing the second hydroxyl group. |

| H-12 | ~5.2 | t | Characteristic signal for the olefinic proton of the olean-12-ene (B1638996) skeleton. |

| Methyl Protons | ~0.7 - 1.2 | s | Multiple singlet signals corresponding to the eight methyl groups. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | ~79.0 |

| C-11 | ~68.0 - 75.0 |

| C-12 | ~122.0 |

| C-13 | ~145.0 |

| Methyl Carbons | ~15.0 - 33.0 |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M]+ would be observed at m/z 442.72.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and alkene (C=C) functional groups.

Table 4: Predicted IR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=C stretch (alkene) | ~1650 |

| C-O stretch (hydroxyl) | 1000-1260 |

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from several plant species, including Onychium japonicum and Garcinia vilersiana.[3][6] A general protocol for the isolation of triterpenoids from plant material is outlined below.

General Isolation Workflow

Caption: General workflow for the isolation of this compound.

Detailed Methodology (Example based on triterpenoid isolation):

-

Extraction: The dried and powdered plant material is subjected to extraction with a nonpolar solvent such as hexane to isolate lipophilic compounds, including triterpenoids.[6]

-

Fractionation: The resulting crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Purification: Fractions containing the compound of interest, as monitored by Thin Layer Chromatography (TLC), are combined. Further purification can be achieved by repeated chromatography or recrystallization to yield pure this compound.

Chemical Synthesis

A plausible synthetic route to this compound can be envisioned starting from the more readily available oleanolic acid.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway to this compound.

Signaling Pathway Interactions

Preliminary studies suggest that this compound may exert its biological effects through the modulation of key signaling pathways, including the PI3K/Akt and p38 MAPK pathways.

PI3K/Akt Signaling Pathway

This compound has been reported to protect PC12 cells against corticosterone-induced injury through the activation of the PI3K/Akt pathway.[4] Activation of this pathway generally promotes cell survival and proliferation.

PI3K/Akt Signaling Pathway Activation

Caption: Activation of the PI3K/Akt pathway by this compound.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. This compound has been suggested to exert antilipemic effects via the p38 MAPK pathway. The exact mechanism of interaction (activation or inhibition) requires further elucidation.

p38 MAPK Signaling Pathway

Caption: Modulation of the p38 MAPK pathway by this compound.

Conclusion

This compound is a triterpenoid with a well-defined chemical structure and interesting, though not yet fully elucidated, biological activities. This guide has summarized the core chemical properties and provided a framework for its isolation, synthesis, and potential mechanisms of action. Further research is warranted to fully characterize its physical and spectral properties, optimize its synthesis, and explore its therapeutic potential through detailed investigation of its interactions with cellular signaling pathways.

References

- 1. digital.csic.es [digital.csic.es]

- 2. spectrabase.com [spectrabase.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. scilit.com [scilit.com]

An In-depth Technical Guide to Olean-12-ene-3,11-diol: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has been identified in various plant species and is noted for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details its physicochemical properties, natural sources, and explores its emerging role in modulating key cellular signaling pathways. This document also compiles relevant experimental protocols to facilitate further research and drug development efforts centered on this promising natural product.

Introduction

Pentacyclic triterpenoids are a diverse class of natural products renowned for their wide range of pharmacological activities. Among these, the oleanane scaffold is a common and extensively studied backbone. This compound, a dihydroxylated derivative of this scaffold, has been isolated from several botanical sources and is the subject of ongoing research to elucidate its therapeutic potential. This guide aims to consolidate the current knowledge on this compound for the scientific community.

Discovery and History

The definitive first discovery and isolation of this compound is not definitively documented in a single, seminal publication. However, its presence has been confirmed in several plant species over the years. One of the notable early reports of its isolation is from the bark of Garcinia vilersiana as detailed in a 2000 publication in the journal Phytochemistry[1]. In this study, the hexane (B92381) extract of the bark yielded four triterpenoids, including olean-12-ene-3β,11α-diol, alongside several xanthones[1]. The structure of the compound was elucidated using 1D and 2D NMR techniques[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| CAS Number | 5282-14-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Natural Sources

This compound has been identified as a constituent of the following plant species:

| Plant Species | Family | Part(s) of Plant |

| Garcinia vilersiana | Clusiaceae | Bark[1] |

| Celastrus angulatus | Celastraceae | Herbs[2] |

| Onychium japonicum | Pteridaceae | Herbs[3] |

Biological Activity and Signaling Pathways

While extensive, peer-reviewed studies on the specific biological activities of this compound are still emerging, preliminary data and the activities of structurally related oleanane triterpenoids suggest potential in several therapeutic areas. The primary areas of interest are its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Oleanane triterpenoids are well-documented for their anti-inflammatory properties. While specific studies on this compound are limited, anecdotal evidence from a commercial supplier suggests that the compound may reduce pro-inflammatory cytokines and inhibit the nuclear translocation of nuclear factor-κB (NF-κB) and Smads. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Cytotoxic and Anticancer Activity

Many oleanane triterpenoids exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer. Anecdotal reports suggest that this compound may protect PC12 cells against corticosterone-induced injury via the activation of the PI3K/Akt pathway. This suggests a potential role in neuroprotection, but also highlights its interaction with this critical pathway, which could be exploited for anticancer effects in different cellular contexts.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively published. However, established methods for related oleanane triterpenoids can be adapted.

General Workflow for Isolation and Bioactivity Screening

Protocol for Isolation from Garcinia vilersiana (Adapted from[1])

-

Extraction: The dried and powdered bark of Garcinia vilersiana is extracted with n-hexane at room temperature. The solvent is then evaporated under reduced pressure to yield a crude hexane extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

Purification: The combined fractions showing the presence of the target compound are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.

Protocol for Western Blot Analysis of PI3K/Akt Pathway Proteins

-

Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with this compound at various concentrations and for different time points. A vehicle control is included.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, GSK3β).

-

Secondary Antibody Incubation and Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

This compound is a naturally occurring pentacyclic triterpenoid with potential therapeutic applications, particularly in the areas of inflammation and cancer. While its discovery is tied to phytochemical investigations of several plant species, a comprehensive understanding of its biological activities and mechanisms of action is still in its nascent stages. The preliminary evidence suggesting its interaction with the NF-κB and PI3K/Akt signaling pathways warrants further, more rigorous investigation. Future research should focus on the definitive elucidation of its molecular targets, the systematic evaluation of its efficacy in preclinical disease models, and the development of optimized synthetic routes to ensure a sustainable supply for further studies. The information and protocols compiled in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.

References

Initial In Vitro Screening of Olean-12-ene-3,11-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications. This document outlines key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes putative signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Core Molecular Data

This compound is a naturally occurring triterpenoid belonging to the oleanane (B1240867) class. Its chemical structure is characterized by a five-ring carbon skeleton with hydroxyl groups at positions 3 and 11. This structure contributes to its diverse biological activities.

| Property | Value |

| IUPAC Name | (3S,4aR,6aR,6bS,8aR,11S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,7,8,9,10,11,12a,13,14-hexadecahydropicene-3,11-diol |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| CAS Number | 5282-14-4 |

In Vitro Biological Activities & Data Presentation

Preliminary in vitro studies and research on related oleanane triterpenoids suggest that this compound possesses anti-inflammatory and potential cytotoxic activities. The primary mechanisms of action are believed to involve the modulation of key inflammatory and cell survival signaling pathways.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been suggested in studies on complex natural extracts. A study on the copal resin of Bursera bipinnata, which contains this compound among other triterpenes, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Anti-Inflammatory Activity of a Resin Extract Containing this compound

| Assay | Cell Line | Test Substance | IC₅₀ (µg/mL) |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Total Resin Extract | 30 ± 3.3[1] |

Note: The provided IC₅₀ value is for a total resin extract and not for purified this compound. This value indicates the potential contribution of this compound to the observed anti-inflammatory effect.

Cytotoxicity

While specific cytotoxicity data for this compound is not extensively available in the public domain, oleanane-type triterpenoids are widely investigated for their potential as anticancer agents. In vitro cytotoxicity screening is a critical first step in evaluating this potential.

Quantitative data for the cytotoxicity of this compound is not available in the reviewed literature. Researchers are encouraged to perform initial screening across a panel of relevant cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key in vitro assays relevant to the screening of this compound. These protocols are based on standard laboratory practices for similar natural products.

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method to assess cell viability and determine the cytotoxic potential of a compound.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

96-well microtiter plates

-

Griess Reagent System

-

Nitrite (B80452) standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.[1]

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation. Include a vehicle control.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control group without LPS stimulation.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.

Putative Signaling Pathways and Visualizations

Based on the known biological activities of related oleanane triterpenoids, this compound is hypothesized to exert its effects through the modulation of the NF-κB and PI3K/Akt signaling pathways.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a general workflow for the initial in vitro screening of this compound.

Caption: General experimental workflow for in vitro screening.

Putative NF-κB Signaling Pathway Inhibition

Oleanane triterpenoids are known to inhibit the NF-κB pathway, a key regulator of inflammation. It is hypothesized that this compound may interfere with this pathway, leading to a reduction in the expression of pro-inflammatory genes.

References

Preliminary Mechanistic Insights into Olean-12-ene-3,11-diol: A Technical Overview for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, a group of natural products known for a wide array of biological activities. While comprehensive mechanistic studies on this specific molecule are still emerging, preliminary data and the well-established pharmacology of related oleanane triterpenoids suggest its potential as a modulator of key inflammatory signaling pathways. This technical guide provides a summary of the currently available preliminary data on this compound and extrapolates a hypothesized mechanism of action based on closely related compounds. Detailed experimental protocols for investigating these pathways are also provided to facilitate further research.

Core Physicochemical Data

| Property | Value |

| IUPAC Name | (3β,11α)-Olean-12-ene-3,11-diol |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| CAS Number | 5282-14-4 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Putative Mechanism of Action: Anti-Inflammatory Effects

Preliminary evidence suggests that this compound may exert anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[] These pathways are central to the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] There is a report indicating that this compound can inhibit the nuclear translocation of NF-κB.[] This is a crucial step in the activation of this pathway. The hypothesized mechanism, based on related triterpenoids, involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3][4] This retains NF-κB in the cytoplasm, preventing it from initiating the transcription of inflammatory genes.[5]

Modulation of the p38 MAPK Pathway

The p38 MAPK pathway is another key signaling cascade activated by cellular stress and inflammatory cytokines, leading to the production of inflammatory mediators.[6] There is a preliminary report suggesting that this compound may exert an antilipemic effect through the p38 MAPK pathway. While the direct anti-inflammatory link is not explicitly detailed for this specific compound, many oleanane triterpenoids are known to modulate MAPK signaling.[7] Inhibition of p38 MAPK phosphorylation would prevent the activation of downstream transcription factors, thereby reducing the expression of inflammatory genes.

Quantitative Data

Direct quantitative data for the mechanism of action of pure this compound is limited in publicly accessible literature. However, a study on the anti-inflammatory activity of a resin from Bursera bipinnata, which contains this compound, provides data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8]

Table 1: Inhibition of Nitric Oxide Production by a Resin Containing this compound in LPS-Stimulated RAW 264.7 Macrophages[8]

| Concentration (µg/mL) | % Inhibition of NO Production (Mean ± SD) |

| 5 | 9.86 ± 2.37 |

| 10 | 15.21 ± 3.57 |

| 20 | 40.42 ± 2.11 |

| 30 | 48.6 ± 3.57 |

| 40 | 65.83 ± 8.53 |

| IC₅₀ | 30 ± 3.3 µg/mL |

Experimental Protocols

Detailed experimental protocols for pure this compound are not available. The following are generalized protocols for key assays used to study the anti-inflammatory effects of triterpenoids, which can be adapted for this compound.

Protocol 1: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol is adapted from the methodology used to assess the anti-inflammatory effects of the resin containing this compound.[8]

-

Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol provides a general method for visualizing the effect of a compound on the nuclear translocation of the NF-κB p65 subunit.

-

Cell Culture and Seeding: Seed RAW 264.7 or HeLa cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment and Stimulation: Pre-treat the cells with desired concentrations of this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30 minutes.

-

Fixation and Permeabilization:

-

Wash the cells with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

-

Imaging:

-

Wash three times with PBST.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the subcellular localization of the p65 subunit using a fluorescence microscope. In unstimulated or effectively treated cells, p65 will be predominantly in the cytoplasm, while in stimulated, untreated cells, it will be concentrated in the nucleus.

-

Protocol 3: p38 MAPK Phosphorylation Assay (Western Blot)

This protocol is a standard method to determine if a compound inhibits the activation of p38 MAPK.

-

Cell Culture, Treatment, and Stimulation: Culture appropriate cells (e.g., HeLa, THP-1) to 70-80% confluency. Starve the cells in serum-free medium for a few hours. Pre-treat with this compound or vehicle for 1 hour, then stimulate with an appropriate agonist (e.g., anisomycin, UV radiation, or TNF-α) for 15-30 minutes.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-p38 to total p38 to determine the extent of inhibition.

-

Conclusion and Future Directions

The preliminary data available for this compound, combined with the extensive research on related oleanane triterpenoids, strongly suggests its potential as an anti-inflammatory agent. The hypothesized mechanisms involving the inhibition of the NF-κB and p38 MAPK pathways provide a solid foundation for future research. To fully elucidate its mechanism of action and therapeutic potential, further studies are required to:

-

Confirm the direct inhibitory effects of pure this compound on the NF-κB and p38 MAPK pathways using the protocols outlined above.

-

Determine the IC₅₀ values for these inhibitory activities.

-

Investigate its effects on the expression of downstream inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.

-

Conduct in vivo studies in relevant animal models of inflammation to validate the in vitro findings.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 2. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olean-12-en-3-one|CAS 638-97-1|β-Amyrone [benchchem.com]

- 4. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 7. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane (B1240867) triterpenoids are a class of naturally occurring pentacyclic triterpenoids widely distributed in the plant kingdom.[1] The core structure consists of a five-ring carbon skeleton, with oleanolic acid being one of the most common and extensively studied members of this family.[2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antiviral, and hepatoprotective effects.[2][3] The therapeutic potential of oleanane triterpenoids has been further expanded through the chemical modification of their core structure, leading to the synthesis of numerous derivatives with enhanced potency and target specificity.[4][5] This guide provides a comprehensive overview of the structures of related oleanane triterpenoids, their biological activities with a focus on quantitative data, detailed experimental protocols for their study, and a visualization of the key signaling pathways they modulate.

Core Structures and Derivatives

The fundamental oleanane skeleton is a 30-carbon structure arranged in five fused rings (A-E). Oleanolic acid, a representative member, possesses a hydroxyl group at the C-3 position, a carboxyl group at the C-28 position, and a double bond between C-12 and C-13.[1] The majority of synthetic derivatives are derived from modifications at these key positions to enhance their pharmacological properties.[5]

Data Presentation: Biological Activities of Oleanane Triterpenoids and Their Derivatives

The biological activities of oleanane triterpenoids and their synthetic derivatives have been extensively evaluated against various cell lines and molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic and anti-inflammatory potential.

Table 1: Cytotoxicity of Oleanane Triterpenoids and Their Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Oleanolic Acid | HL-60 (Leukemia) | 44 | [6] |

| Oleanolic Acid | SMMC-7721 (Hepatoma) | >100 | [7] |

| Oleanolic Acid | A-549 (Lung Cancer) | >100 | [7] |

| Oleanolic Acid | MCF-7 (Breast Cancer) | >100 | [7] |

| Oleanolic Acid | SW-480 (Colon Cancer) | >100 | [7] |

| Methyl-2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate (CDDO-Me) | A2780 (Ovarian Cancer) | <1 | [1] |

| 3-acetylated methyl ester of oleanolic acid | A2780 (Ovarian Cancer) | ~10 | [1] |

| Sterenoid E | HL-60 (Leukemia) | 4.7 | [7] |

| Sterenoid E | SMMC-7721 (Hepatoma) | 7.6 | [7] |

| Oleanolic acid-α-D-mannose conjugate (Compound 18) | T-84 (Colon Carcinoma) | ~2 x IC50 of parent | [8] |

| Dihydroxy-olide derivative (Compound 32) | α-glucosidase inhibition | 7.97 | [9] |

| Oleanolic Acid Derivative (Compound II3) | HepG2 (Hepatoma) | Potent | [10] |

| Oleanolic Acid Derivative (Compound III5) | SGC-7901 (Gastric Cancer) | Potent | [10] |

| Oleanolic Acid Derivative (Compound IV4) | SGC-7901 (Gastric Cancer) | Potent | [10] |

| Oleanolic acid derivative 4d | HCT-116 (Colon Cancer) | 38.5 | [11] |

| Oleanolic acid derivative 4k | HCT-116 (Colon Cancer) | 39.3 | [11] |

| Oleanolic acid derivative 4m | HCT-116 (Colon Cancer) | 40.0 | [11] |

| Oleanolic acid derivative 4l | LS-174T (Colon Cancer) | 44.0 | [11] |

| Oleanolic acid derivative 4e | LS-174T (Colon Cancer) | 44.3 | [11] |

| Oleanolic acid derivative 5d | LS-174T (Colon Cancer) | 38.0 | [11] |

Table 2: Anti-Inflammatory Activity of Oleanane Triterpenoids and Their Derivatives

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Oleanolic Acid | iNOS inhibition | Modest | [12] |

| 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | iNOS inhibition | <0.001 | [12] |

| CDDO-Me | iNOS inhibition | Potent | [12] |

| CDDO-Imidazolide (CDDO-Im) | iNOS inhibition | Potent | [12] |

| Soloxolone methyl (SM) | Thrombin protease activity | 10.3 | [13] |

| Diamine-PEGylated oleanolic acid (OADP) | PTP-1B inhibition | Potent | [14] |

| Oleanolic acid derivative 26 | PTP-1B inhibition | 1.91 | [14] |

| Oleanolic acid derivative 29 | PTP-1B inhibition | 0.56 | [14] |

| Oleanolic acid derivative 2a | 15-lipoxygenase inhibition | 52.4 | [11] |

| Oleanolic acid derivative 2a | α-glucosidase inhibition | 59.5 | [11] |

Experimental Protocols

Isolation and Purification of Oleanolic Acid from Plant Material

A common method for the extraction and isolation of oleanolic acid from plant sources involves solvent extraction followed by chromatographic separation.

-

Materials:

-

Dried and powdered plant material (e.g., olive leaves)

-

Solvents: n-hexane, chloroform (B151607), methanol (B129727), ethanol (B145695)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

-

Procedure:

-

Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by chloroform and then methanol or ethanol.

-

Fractionation: The methanol or ethanol extract is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol. Fractions are collected and monitored by TLC.

-

Purification: Fractions containing the compound of interest (as indicated by TLC comparison with a standard) are pooled and further purified by repeated column chromatography or preparative HPLC to yield pure oleanolic acid.

-

General Procedure for the Synthesis of Oleanolic Acid Derivatives (Amidation at C-28)

This protocol describes a general method for the synthesis of amide derivatives of oleanolic acid at the C-28 carboxyl group.

-

Materials:

-

Oleanolic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Desired amine

-

Triethylamine (B128534) (TEA) or other suitable base

-

Silica gel for column chromatography

-

-

Procedure:

-

Activation of the Carboxylic Acid: Oleanolic acid is dissolved in anhydrous DCM. Thionyl chloride or oxalyl chloride is added dropwise at 0 °C, and the mixture is stirred for a few hours at room temperature to form the acyl chloride. The excess reagent and solvent are removed under reduced pressure.

-

Amidation: The resulting acyl chloride is redissolved in anhydrous DCM. The desired amine and triethylamine are added, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is diluted with DCM and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.

-

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Oleanane triterpenoid (B12794562) stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[15]

-

Signaling Pathways and Mechanisms of Action

Oleanane triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their anti-inflammatory, pro-apoptotic, and cytoprotective activities.

Inhibition of the NF-κB Signaling Pathway

Many oleanane triterpenoids exhibit potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

Caption: Inhibition of NF-κB signaling by oleanane triterpenoids.

Induction of the Intrinsic Apoptosis Pathway

Certain oleanane triterpenoids can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway, which is mediated by the mitochondria.[16]

Caption: Induction of intrinsic apoptosis by oleanane triterpenoids.

Activation of the Nrf2-ARE Signaling Pathway

Oleanane triterpenoids, particularly synthetic derivatives, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[17] This pathway is a key regulator of cellular defense against oxidative stress.

Caption: Activation of the Nrf2-ARE pathway by oleanane triterpenoids.

Conclusion

Oleanane triterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with the ability to rationally design and synthesize more potent derivatives, make them attractive candidates for drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating further investigation into the mechanisms of action and clinical applications of these fascinating molecules. The elucidation of their interactions with key signaling pathways, such as NF-κB, apoptosis, and Nrf2, provides a solid foundation for the development of novel therapies for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives | Bentham Science [eurekaselect.com]

- 4. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy | MDPI [mdpi.com]

- 17. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Olean-12-ene-3,11-diol in Neuroprotection Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Olean-12-ene-3,11-diol, an oleanane-type pentacyclic triterpenoid, in various neuroprotection research models. As direct research on this compound is limited, the following protocols and data are based on studies of structurally similar and well-researched oleanane (B1240867) triterpenoids, such as oleanolic acid and its derivatives. These compounds have demonstrated significant neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.

Overview of Oleanane Triterpenoids in Neuroprotection

Oleanane triterpenoids, a class of natural compounds, are widely investigated for their therapeutic potential in a range of diseases, including neurodegenerative disorders. Their neuroprotective properties are attributed to their ability to modulate key signaling pathways involved in neuronal survival and function.[1] Preclinical studies suggest that these compounds can mitigate neuronal damage in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease by counteracting oxidative stress, neuroinflammation, and apoptosis.[1][2]

Potential Mechanisms of Action

The neuroprotective effects of oleanane triterpenoids are believed to be mediated through several signaling pathways:

-

PI3K/Akt Signaling Pathway: Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis. Some triterpenoids have been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins.[3][4]

-

Nrf2/HO-1 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Oleanane triterpenoids can induce the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting neurons from oxidative damage.

-

Anti-inflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Oleanane triterpenoids can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in microglia, the resident immune cells of the brain.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on oleanane triterpenoids in various neuroprotection models. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of Oleanolic Acid Derivatives

| Cell Line | Insult | Compound Concentration (µM) | Outcome Measure | Result (% of Control) | Reference |

| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 10 | Cell Viability | Increased to ~60% from ~45% | [2] |

| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 20 | Cell Viability | Increased to ~70% from ~45% | [2] |

| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 40 | Cell Viability | Increased to ~85% from ~45% | [2] |

| PC12 | 6-hydroxydopamine (6-OHDA) | 100 | Cell Viability | 91.75% | [3][4] |

| SH-SY5Y | H₂O₂ | 40 | Cell Viability | Increased to 62.68% from 41.54% | |

| SH-SY5Y | Aβ₂₅₋₃₅ | 40 | Cell Viability | Increased to 72.4% from 63.43% |

Table 2: In Vivo Neuroprotective Effects of Oleanolic Acid

| Animal Model | Disease Model | Dosage | Outcome Measure | Result | Reference |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg | Infarct Volume | Significant reduction | [2] |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg | Infarct Volume | More significant reduction | [2] |

| Mice | Middle Cerebral Artery Occlusion (MCAO) | 6 mg/kg/day | Brain Loss | Reduced | [5] |

| Mice | Middle Cerebral Artery Occlusion (MCAO) | 6 mg/kg/day | Motor Function & Memory | Improved | [5] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes the assessment of the neuroprotective effects of a test compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.

1. Cell Culture and Maintenance:

- Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium.[5]

- Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

2. Cytotoxicity Assessment (MTT Assay):

- Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]

- Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 or 48 hours.[5]

- Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

- Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[5]

- Measure the absorbance at 570 nm.[5]

- Calculate cell viability as a percentage of the untreated control.[5]

3. Neuroprotection Assay:

- Seed SH-SY5Y cells as described above.

- Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

- Induce neuronal damage by exposing the cells to a neurotoxin such as H₂O₂ (e.g., 100 µM) or glutamate (B1630785) (e.g., 5 mM) for 24 hours.

- Assess cell viability using the MTT assay as described above. An increase in viability in the compound-treated group compared to the toxin-only group indicates a neuroprotective effect.

Protocol 2: In Vitro Anti-Neuroinflammatory Assay using BV2 Microglial Cells

This protocol is for evaluating the ability of a test compound to suppress the inflammatory response in microglia.

1. Cell Culture:

- Culture BV2 microglial cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[5]

2. Nitric Oxide (NO) Measurement (Griess Assay):

- Seed BV2 cells in a 96-well plate.

- Pre-treat the cells with various concentrations of this compound for 1 hour.[5]

- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[5]

- Collect the cell culture supernatant.[5]

- Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.[5]

- Measure the absorbance at 540 nm.[5]

- Use a sodium nitrite (B80452) standard curve to quantify the NO concentration.[5]

3. Cytokine Measurement (ELISA):

- Culture and treat BV2 cells as described for the Griess assay.[5]

- Collect the cell culture supernatant.[5]

- Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound in neuroprotection.

Caption: Key neuroprotective signaling pathways potentially modulated by this compound.

Caption: Experimental workflow for in vitro neuroprotection assessment.

References

- 1. Neuroprotective prospectives of triterpenoids [explorationpub.com]

- 2. Oleanolic Acid Alleviates Cerebral Ischemia/Reperfusion Injury via Regulation of the GSK-3β/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oleanane- and Ursane-Type Triterpene Saponins from Centella asiatica Exhibit Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes: Olean-12-ene-3,11-diol as a Potential Therapeutic Agent for Neuroinflammation

Introduction

Neuroinflammation is the immune response within the brain and central nervous system (CNS) involving the activation of glial cells like microglia and astrocytes.[1] While this process is crucial for responding to injury and infection, chronic neuroinflammation is a key pathological feature in the development and progression of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] Activated glial cells release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species, which can directly damage neurons and disrupt neuronal function.[1][3] Therefore, modulating neuroinflammatory processes presents a highly promising therapeutic strategy.[1][2]

Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) natural product.[4][5] While research on this specific diol is emerging, the broader class of oleanane (B1240867) triterpenoids, including its well-studied precursor oleanolic acid, has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties.[6][7][8] These compounds are known to modulate key signaling pathways involved in the inflammatory response, suggesting that this compound is a valuable candidate for investigation as a therapeutic agent to mitigate the detrimental effects of chronic neuroinflammation.

Mechanism of Action

The proposed anti-neuroinflammatory mechanism of this compound, based on related compounds, centers on its ability to modulate two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[9][10]

-

Inhibition of the NF-κB Pathway: NF-κB is a primary transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[3][9] In neuroinflammation, stimuli like lipopolysaccharide (LPS) activate this pathway. Oleanane triterpenoids are known to suppress NF-κB activation, thereby preventing the transcription of these inflammatory mediators and reducing the overall inflammatory response.[9][11]

-

Activation of the Nrf2 Pathway: The Nrf2 pathway is the master regulator of the cellular antioxidant response.[9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm.[12] Oleanane triterpenoids can promote the release and nuclear translocation of Nrf2, leading to the expression of antioxidant and cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9] This enhances the brain's ability to neutralize reactive oxygen species and combat oxidative stress, a key component of neurodegenerative damage.[8] There is significant crosstalk between these pathways, where activation of Nrf2 can further inhibit NF-κB signaling.[9][12]

Data Presentation

The following table summarizes example quantitative data for the inhibitory effects of this compound on the release of pro-inflammatory mediators from LPS-stimulated BV-2 microglial cells.

| Mediator | Assay | IC₅₀ Value (µM) [Example] |

| Nitric Oxide (NO) | Griess Assay | 12.5 |

| TNF-α | ELISA | 9.8 |

| IL-6 | ELISA | 15.2 |

| Cell Viability | MTT Assay | > 100 µM |

Note: The IC₅₀ values presented are for illustrative purposes to demonstrate the expected data format. Actual values must be determined experimentally.

Mandatory Visualizations

Caption: Proposed dual mechanism of this compound in neuroinflammation.

Caption: Workflow for evaluating anti-neuroinflammatory activity in vitro.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the anti-neuroinflammatory properties of this compound using standard in vitro cell-based assays.[13][14]

Protocol 1: Cell Culture and Maintenance

This protocol describes the maintenance of the BV-2 murine microglial cell line, a common model for neuroinflammation studies.[14]

-

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin solution

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, subculture them. Aspirate the old medium, wash with PBS, and detach cells using trypsin-EDTA.

-

Resuspend the detached cells in fresh medium and seed into new flasks at a 1:3 to 1:5 ratio.

-

Protocol 2: Cell Viability (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

-

Materials:

-

BV-2 cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed BV-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.[15]

-

Incubate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[15]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies the production of nitrite (B80452), a stable product of NO, as an indicator of inflammatory response.

-

Materials:

-

BV-2 cells cultured in a 96-well plate

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-naphthyl)ethylenediamine solution)

-

Sodium nitrite standard

-

-

Procedure:

-

Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[16]

-

Stimulate the cells with LPS (1 µg/mL) to induce inflammation. Include control groups (no treatment, vehicle + LPS, compound only).[16]

-

Incubate the plate for 24 hours at 37°C.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

-

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

-

Materials:

-

Supernatant collected from the experiment in Protocol 3.

-

Commercially available ELISA kits for mouse TNF-α and IL-6.

-

Microplate reader.

-

-

Procedure:

-

Perform the ELISA according to the manufacturer's instructions for the specific kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

References

- 1. cellectricon.com [cellectricon.com]

- 2. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]